
Methazolamide
Vue d'ensemble
Description
Le méthazolamide est un inhibiteur de l'anhydrase carbonique principalement utilisé pour traiter le glaucome, une affection caractérisée par une pression accrue dans l'œil qui peut entraîner une perte de vision progressive . Il s'agit d'un dérivé de la sulfonamide et il est connu pour sa capacité à diminuer la pression intraoculaire en réduisant la production d'humeur aqueuse .
Méthodes De Préparation
Le méthazolamide est synthétisé en utilisant le 5-amino-2-mercapto-1,3,4-thiadiazole comme matière de départ . La synthèse implique plusieurs étapes, notamment la condensation, l'acétylation, la méthylation, l'oxydation et des réactions d'amination . L'hypochlorite de sodium est utilisé comme réactif dans les étapes d'oxydation et d'amination, le chlorure de fer servant de catalyseur . Cette méthode est avantageuse en raison de sa simplicité et de son coût-efficacité .
Analyse Des Réactions Chimiques
Le méthazolamide subit diverses réactions chimiques, notamment :
Oxydation : Le méthazolamide peut être oxydé à l'aide d'hypochlorite de sodium.
Amination : Le composé subit des réactions d'amination pour former sa structure finale.
Substitution : En tant que dérivé de la sulfonamide, le méthazolamide peut participer à des réactions de substitution typiques des sulfonamides.
Les réactifs courants utilisés dans ces réactions comprennent l'hypochlorite de sodium et le chlorure de fer . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement au composé final de méthazolamide .
Applications de recherche scientifique
Le méthazolamide a une large gamme d'applications de recherche scientifique :
Médecine : Il est utilisé pour traiter le glaucome chronique à angle ouvert et le glaucome aigu à angle fermé.
Mécanisme d'action
Le méthazolamide exerce ses effets en inhibant l'enzyme anhydrase carbonique . Cette inhibition diminue la production d'ions bicarbonate, ce qui entraîne une réduction du transport du sodium et des fluides dans l'œil . Le résultat est une diminution de la sécrétion d'humeur aqueuse, ce qui diminue la pression intraoculaire . Le méthazolamide a également un léger effet diurétique, augmentant le volume urinaire et l'excrétion de sodium, de potassium et de chlorure .
Applications De Recherche Scientifique
Treatment of Glaucoma
Methazolamide is primarily used in the treatment of open-angle glaucoma and acute angle-closure glaucoma . It reduces intraocular pressure by inhibiting carbonic anhydrase, which decreases bicarbonate production in the aqueous humor, leading to reduced fluid secretion in the eye. This mechanism is critical for managing conditions that can lead to vision loss.
Clinical Evidence
- A study highlighted the effectiveness of this compound in lowering intraocular pressure in patients with glaucoma, demonstrating significant reductions compared to baseline measurements .
- This compound is often used as an adjunct therapy alongside topical agents like dorzolamide, which are better tolerated but may not provide sufficient pressure control alone .
Neurological Applications
Recent research has explored this compound's potential in neuroprotection, particularly concerning amyloid beta-induced mitochondrial dysfunction . This compound has shown promise in protecting neuronal cells from apoptosis and maintaining mitochondrial function, which is pivotal in neurodegenerative diseases like Alzheimer’s disease.
Case Studies
- One study indicated that this compound mitigates amyloid beta toxicity by preventing mitochondrial dysfunction and caspase activation, suggesting its potential as a therapeutic agent in Alzheimer's disease management .
Inflammatory Conditions
This compound has been investigated for its role in treating inflammatory diseases such as ankylosing spondylitis . Its effects on inflammatory pathways have been documented, indicating that it may reduce the production of pro-inflammatory cytokines like tumor necrosis factor and interleukin-6.
Research Findings
- A recent study utilized Gene Set Enrichment Analysis to elucidate the pharmacological mechanisms of this compound in ankylosing spondylitis, identifying key therapeutic targets involved in inflammation and bone mineralization .
Immune Response Modulation
In addition to its applications in glaucoma and neuroprotection, this compound has been shown to influence immune responses. Research indicates that it can reduce the expression of aquaporin 5 (AQP5) and inhibit immune cell migration, which may be beneficial in conditions characterized by excessive inflammation.
Experimental Results
- In vitro studies demonstrated that this compound significantly reduced AQP5 expression and the migration of immune cells towards inflammatory signals, suggesting its potential utility in sepsis prophylaxis .
Antimicrobial Properties
This compound's role as a carbonic anhydrase inhibitor has also been explored in the context of treating infections caused by protozoa such as Acanthamoeba castellanii. Its inhibitory effects on this organism indicate potential applications beyond traditional uses.
Innovative Drug Screening
Mécanisme D'action
Methazolamide exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition decreases the production of bicarbonate ions, leading to reduced sodium and fluid transport in the eye . The result is a decrease in aqueous humor secretion, which lowers intraocular pressure . This compound also has a weak diuretic effect, increasing urinary volume and the excretion of sodium, potassium, and chloride .
Comparaison Avec Des Composés Similaires
Le méthazolamide est souvent comparé à d'autres inhibiteurs de l'anhydrase carbonique tels que l'acétazolamide et le brinzolamide . Bien que tous ces composés inhibent l'anhydrase carbonique, le méthazolamide est unique par sa structure moléculaire spécifique et ses propriétés pharmacocinétiques . Par exemple, le méthazolamide a une demi-vie plus longue que l'acétazolamide, ce qui le rend adapté à différents régimes thérapeutiques .
Composés similaires
Acétazolamide : Un autre inhibiteur de l'anhydrase carbonique utilisé pour des indications similaires.
Brinzolamide : Utilisé dans le traitement de la pression intraoculaire élevée.
Dorzolamide : Un autre dérivé de la sulfonamide utilisé pour traiter le glaucome.
Les propriétés uniques et les applications diverses du méthazolamide en font un composé précieux en recherche médicale et scientifique.
Activité Biologique
Methazolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and other conditions. Its biological activity extends into various therapeutic areas, including inflammatory diseases, diabetes management, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound functions by inhibiting carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance and fluid secretion in various tissues. By reducing the activity of this enzyme, this compound decreases aqueous humor production in the eye, lowering intraocular pressure in glaucoma patients . Additionally, its inhibition of CA has been linked to anti-inflammatory effects, particularly in conditions like ankylosing spondylitis (AS), where it modulates inflammatory pathways involving tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide .
1. Ankylosing Spondylitis
Recent studies have highlighted the efficacy of this compound in treating AS. A study employing Gene Set Enrichment Analysis (GSEA) revealed that this compound targets several key genes associated with inflammation and bone metabolism. The top identified targets include PTGS2, GSK3β, ESR1, JAK2, TLR9, and NOS2 .
Key Findings:
- This compound improved Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) scores.
- Molecular docking studies confirmed interactions between this compound and CA1, suggesting a direct pharmacological effect on the disease mechanism.
2. Type 2 Diabetes Management
In a double-blind placebo-controlled trial involving 76 patients with type 2 diabetes, this compound demonstrated a significant reduction in HbA1c levels compared to placebo . The results showed:
- A mean reduction of in HbA1c after 24 weeks.
- An increase in patients achieving HbA1c ≤6.5%, from 8% to 33%.
- Associated weight loss and reduced liver enzyme levels in patients receiving this compound alongside metformin.
3. Neuroprotection
This compound has shown promise beyond its traditional uses. Recent animal studies indicated that it protects against tau protein accumulation in models of neurodegenerative diseases . Treated mice exhibited:
- Improved cognitive performance.
- Reduced tau aggregates in the brain compared to untreated controls.
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with certain adverse effects. A notable case study documented severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), linked to its use .
Adverse Effects Summary:
- Common side effects include gastrointestinal disturbances and metabolic acidosis.
- Serious skin reactions necessitate careful monitoring during treatment.
Research Findings Summary Table
Propriétés
IUPAC Name |
N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSMHQXBMRNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023281, DTXSID50901331 | |
Record name | Methazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855821 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/ | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER | |
CAS No. |
554-57-4, 1164547-86-7 | |
Record name | Methazolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methazolamide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methazolamide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | methazolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methazolamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHAZOLAMIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213-214 °C | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.